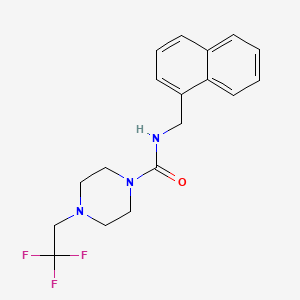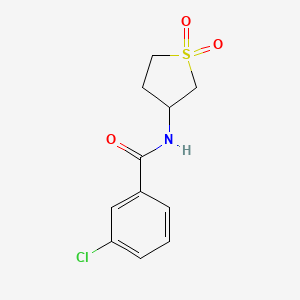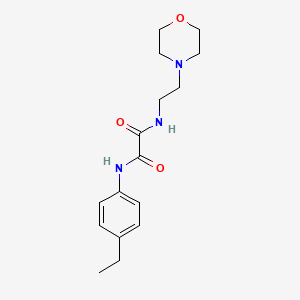
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that features a bromophenyl group and a tert-butylbenzene sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate typically involves the sulfonation of 2-bromophenyl with 4-tert-butylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution:
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 2-chlorophenyl 4-tert-butylbenzene-1-sulfonate, while nucleophilic substitution with an amine can produce 2-aminophenyl 4-tert-butylbenzene-1-sulfonate .
Aplicaciones Científicas De Investigación
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic aromatic substitution, while the sulfonate group can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromophenyl 4-tert-butylbenzene-1-sulfonamide
- 2-Bromophenyl 4-tert-butylbenzene-1-sulfonyl chloride
- 2-Chlorophenyl 4-tert-butylbenzene-1-sulfonate
Uniqueness
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is unique due to the combination of the bromophenyl and tert-butylbenzene sulfonate groups. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science. The presence of the bromine atom allows for further functionalization through electrophilic aromatic substitution, while the sulfonate group provides a good leaving group for nucleophilic substitution reactions .
Propiedades
IUPAC Name |
(2-bromophenyl) 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUDQPPRKWNQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Ethoxyphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2662077.png)






![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)
